molecular formula C24H22N2O2S B381198 N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

Cat. No.: B381198
M. Wt: 402.5g/mol
InChI Key: VRCWUHYJVMLBHP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the benzothiazole core. This intermediate is then coupled with 4-(1-methyl-1-phenylethyl)phenol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often employ catalysts and microwave irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane, mild conditions.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide stands out due to its unique structural features, which confer specific biological activities. The presence of the 4-(1-methyl-1-phenylethyl)phenoxy group enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability. This makes it a promising candidate for further drug development and industrial applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H22N2O2S/c1-24(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)28-16-22(27)26-23-25-20-10-6-7-11-21(20)29-23/h3-15H,16H2,1-2H3,(H,25,26,27)

InChI Key

VRCWUHYJVMLBHP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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